molecular formula C7H5BrF2O B1289352 1-Bromo-2,4-difluoro-3-methoxybenzene CAS No. 221221-00-7

1-Bromo-2,4-difluoro-3-methoxybenzene

Cat. No. B1289352
CAS RN: 221221-00-7
M. Wt: 223.01 g/mol
InChI Key: RXNZFRZJZNMBBJ-UHFFFAOYSA-N
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Description

The compound 1-Bromo-2,4-difluoro-3-methoxybenzene is a halogenated aromatic molecule that contains bromine, fluorine, and a methoxy group attached to a benzene ring. This type of compound is part of a broader class of halogenated methoxybenzenes, which are ubiquitous in the environment and can have both biogenic and anthropogenic origins . The presence of multiple halogens and a methoxy group can significantly alter the chemical and physical properties of the benzene ring, making it an interesting subject for various chemical studies and applications.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the synthesis of sterically hindered fluorinated benzene derivatives has been demonstrated by aromatic nucleophilic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies involving halogenation and substitution reactions could be employed. Additionally, regiospecific bromination has been used to synthesize brominated methoxybenzene derivatives, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be complex due to the presence of multiple substituents that can influence the overall geometry and electronic distribution. X-ray crystallography has been used to determine the molecular structures of related compounds, revealing details such as bond lengths, bond angles, and crystal system symmetries . These structural analyses are often complemented by computational methods like Density Functional Theory (DFT) to predict and confirm molecular conformations .

Chemical Reactions Analysis

Halogenated benzene derivatives are versatile in chemical reactions due to the reactivity of the halogen atoms. They can serve as precursors for various organic transformations, including reactions that form benzynes, which are highly reactive intermediates . The presence of a methoxy group can also influence the reactivity, directing further substitution reactions to specific positions on the benzene ring. The radical bromination of methoxybenzenes can lead to products with interesting intermolecular interactions, as seen in the formation of 1-(Dibromomethyl)-4-methoxy-2-methylbenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methoxy group. These substituents can affect properties such as boiling point, melting point, solubility, and density. The spectroscopic properties, such as NMR and IR spectra, can provide insights into the electronic environment of the molecule and the nature of the substituents . The redox properties of related compounds have been investigated through electrochemical measurements, which could also be relevant for understanding the behavior of this compound .

Scientific Research Applications

Environmental Analysis

1-Bromo-2,4-difluoro-3-methoxybenzene is part of a group of compounds called bromochloromethoxybenzenes, which are organohalogens found in the environment. These compounds have both biogenic and anthropogenic origins. Research by Führer and Ballschmiter (1998) on the marine troposphere of the Atlantic Ocean identified various halogenated anisoles, including bromoanisoles and chloroanisoles, which indicated anthropogenic and biogenic origins respectively. This study contributes to understanding the environmental presence and impact of such compounds (Führer & Ballschmiter, 1998).

Chemical Synthesis

In chemical synthesis, derivatives of this compound are used for various applications. For instance, Yoshifuji et al. (1993) utilized a sterically hindered bromobenzene, related to this compound, to stabilize low-coordinate phosphorus compounds. This demonstrates the utility of such compounds in developing new chemicals with potential applications in materials science (Yoshifuji, Kamijo, & Toyota, 1993).

Catalysis

In the field of catalysis, compounds like this compound play a crucial role. Niknam and Nasehi (2002) explored the use of a similar compound as a catalyst for the ring opening of epoxides, leading to the formation of vicinal iodo and bromo alcohols. This research highlights the importance of such compounds in facilitating chemical reactions, which can have wide-ranging applications in organic synthesis and industrial chemistry (Niknam & Nasehi, 2002).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Bromo-2,4-difluoro-3-methoxybenzene . For instance, its reactivity might be enhanced under acidic conditions, or it might form complexes with certain metal ions.

properties

IUPAC Name

1-bromo-2,4-difluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNZFRZJZNMBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593198
Record name 1-Bromo-2,4-difluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221221-00-7
Record name 1-Bromo-2,4-difluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A quantity of 3.7 g of 3-hydroxy-2,4-difluoro-bromobenzene is dissolved in 25 ml of acetone and 2.5 g of potassium carbonate is added followed by 2.2 ml of methyl iodide. The mixture is stirred at 20° C. for 6 hours and the solvent evaporated. After addition of dichloromethane, the suspension is filtered. Evaporation of the solvent affords the desired product.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

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